molecular formula C12H16F3N B13973273 (R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine

(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine

Cat. No.: B13973273
M. Wt: 231.26 g/mol
InChI Key: SCIBGTGRZDBWSO-JTQLQIEISA-N
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Description

®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine typically involves the use of chiral catalysts to achieve the desired enantiomeric purity. One common method is the asymmetric reduction of 4-(trifluoromethyl)acetophenone using a chiral catalyst such as oxazaborolidine in the presence of borane-dimethyl sulfide (BH3·Me2S). This method yields the corresponding alcohol, which is then converted to the amine through reductive amination .

Industrial Production Methods

In industrial settings, the production of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine may involve the use of recombinant whole-cell biocatalysts. For example, recombinant Escherichia coli cells can be employed to catalyze the asymmetric reduction of 4-(trifluoromethyl)acetophenone in a polar organic solvent-aqueous medium, achieving high enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine involves its interaction with specific molecular targets. For instance, as a serotonin uptake inhibitor, it binds to the serotonin transporter, preventing the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing its neurotransmitter effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine is unique due to its specific chiral configuration and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

(1R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C12H16F3N/c1-11(2,3)10(16)8-4-6-9(7-5-8)12(13,14)15/h4-7,10H,16H2,1-3H3/t10-/m0/s1

InChI Key

SCIBGTGRZDBWSO-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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